molecular formula C15H10N2O3S B2599160 N-(3-cyanothiophen-2-yl)-7-methoxy-1-benzofuran-2-carboxamide CAS No. 921800-10-4

N-(3-cyanothiophen-2-yl)-7-methoxy-1-benzofuran-2-carboxamide

Cat. No.: B2599160
CAS No.: 921800-10-4
M. Wt: 298.32
InChI Key: AZBMOOTWIOCIFV-UHFFFAOYSA-N
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Description

N-(3-cyanothiophen-2-yl)-7-methoxy-1-benzofuran-2-carboxamide is a heterocyclic compound that has garnered attention in the field of organic chemistry due to its unique structure and potential applications. This compound features a benzofuran core, a thiophene ring, and a cyano group, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanothiophen-2-yl)-7-methoxy-1-benzofuran-2-carboxamide typically involves the N-acylation of 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid . This reaction is carried out under controlled conditions to ensure the formation of the desired amide bond. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the acylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanothiophen-2-yl)-7-methoxy-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The cyano group and the thiophene ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, and halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N-(3-cyanothiophen-2-yl)-7-methoxy-1-benzofuran-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-cyanothiophen-2-yl)-7-methoxy-1-benzofuran-2-carboxamide involves its interaction with various molecular targets. The cyano group and the thiophene ring are key functional groups that contribute to its biological activity. The compound can interact with enzymes and receptors, leading to modulation of biochemical pathways. For instance, it may inhibit microbial growth by interfering with essential enzymes in the microbial cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-cyanothiophen-2-yl)-7-methoxy-1-benzofuran-2-carboxamide stands out due to the presence of the benzofuran core, which imparts unique electronic and steric properties. This makes it a valuable compound for the development of new materials and pharmaceuticals.

Properties

IUPAC Name

N-(3-cyanothiophen-2-yl)-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O3S/c1-19-11-4-2-3-9-7-12(20-13(9)11)14(18)17-15-10(8-16)5-6-21-15/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZBMOOTWIOCIFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NC3=C(C=CS3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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